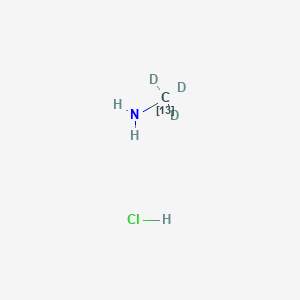
1,3-Diphenylpropan-2-one tosylhydrazone
Descripción general
Descripción
1,3-Diphenylpropan-2-one tosylhydrazone is a chemical compound utilized in various organic syntheses and molecular structure studies.
Synthesis Analysis
- N-Tosylhydrazones, including 1,3-Diphenylpropan-2-one tosylhydrazone, are synthesized through the condensation of carbonyl compounds with tosylhydrazide. This process provides a versatile route for constructing a range of cyclic compounds, demonstrating the utility of N-tosylhydrazones in organic synthesis (Xia & Wang, 2017).
Molecular Structure Analysis
- The molecular structure of related compounds, such as 1,3-diphenylpropane-1,2,3-trione, has been determined using techniques like gas-phase electron diffraction, which reveals the coplanarity of phenyl rings with adjacent carbonyl groups (Schultz et al., 1991).
Chemical Reactions and Properties
- Tosylhydrazones like 1,3-Diphenylpropan-2-one tosylhydrazone participate in various chemical reactions, including [4+2]-cycloaddition, serving as 1,2-dipole synthons in the synthesis of 1,3-oxazine derivatives (Wang et al., 2019).
Physical Properties Analysis
- The physical properties of closely related compounds, such as β-diketones, have been analyzed through X-ray crystallography, revealing their molecular conformations and intramolecular interactions (Emsley et al., 1987).
Chemical Properties Analysis
- The chemical properties of tosylhydrazones, including reactivity and participation in different types of reactions like cycloadditions and cross-coupling, highlight their versatility and utility in organic chemistry (Barluenga & Valdés, 2011).
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Graphene Nanostructures
- Summary of the Application: 1,3-Diphenylpropan-2-one is used in the synthesis of graphene nanostructures, including graphene nanoribbons and quantum dots .
- Methods of Application: The method includes the dioxolane protection of the keto group in 1,3-di-(4-bromophenyl)-2-propanone, then a palladium-catalyzed cross-coupling reaction of the obtained dioxolane with one-and-a-half- or four-fold excess of dodecyl magnesium bromide that leads to a predominant formation of mono- or dialkylation products respectively, followed by hydrolysis of dioxolanes at the last stage to form the desired diphenyl-2-propanones .
- Results or Outcomes: A reliable procedure to obtain mono- or dialkylated diphenyl-2-propanones in 26 and 38% yields has been proposed .
Application 2: Synthesis of Polyphenylene Dendrimers
- Summary of the Application: 1,3-Diphenylpropan-2-one is used as a precursor to synthesize structurally defined, fluorescent polyphenylene dendrimers as light emitters for organic light emitting diodes . It is also used in the synthesis of several other polycyclic aromatic hydrocarbons and conjugated polymers .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these applications were not quantitatively detailed in the source .
Propiedades
IUPAC Name |
N-(1,3-diphenylpropan-2-ylideneamino)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-18-12-14-22(15-13-18)27(25,26)24-23-21(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15,24H,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXUEUWCUUAZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941648 | |
| Record name | N'-(1,3-Diphenylpropan-2-ylidene)-4-methylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 1,3-Diphenylacetone p-tosylhydrazone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19258 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Diphenylpropan-2-one tosylhydrazone | |
CAS RN |
19816-88-7 | |
| Record name | 4-Methylbenzenesulfonic acid 2-[2-phenyl-1-(phenylmethyl)ethylidene]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19816-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenylpropan-2-one tosylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019816887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19816-88-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(1,3-Diphenylpropan-2-ylidene)-4-methylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenylpropan-2-one tosylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)








![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
